molecular formula C25H18N4O5S B327682 METHYL 4-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

METHYL 4-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B327682
M. Wt: 486.5 g/mol
InChI Key: GPYYVYINXNMVOX-VZKFJVGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(5-{(Z)-[5-imino-7-oxo-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the thiadiazolo[3,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxymethyl group: This step involves the reaction of the intermediate with phenoxymethyl halides in the presence of a base.

    Formation of the furan ring: This can be done through cyclization reactions involving furanyl precursors.

    Final esterification: The benzoate ester is formed by reacting the intermediate with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-{(Z)-[5-imino-7-oxo-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the imino and oxo groups.

    Substitution: The phenoxymethyl and benzoate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 4-(5-{(Z)-[5-imino-7-oxo-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of METHYL 4-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-{(Z)-[5-imino-7-oxo-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate stands out due to its combination of a thiadiazolo[3,2-a]pyrimidine core with a furan ring and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H18N4O5S

Molecular Weight

486.5 g/mol

IUPAC Name

methyl 4-[5-[(Z)-[5-imino-7-oxo-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H18N4O5S/c1-32-24(31)16-9-7-15(8-10-16)20-12-11-18(34-20)13-19-22(26)29-25(27-23(19)30)35-21(28-29)14-33-17-5-3-2-4-6-17/h2-13,26H,14H2,1H3/b19-13-,26-22?

InChI Key

GPYYVYINXNMVOX-VZKFJVGXSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5

SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5

Origin of Product

United States

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